Diethyl peroxydicarbonate
Overview
Description
Diethyl peroxydicarbonate is a liquid peroxide that is particularly sensitive to temperature rises and contamination . It decomposes violently above a given "Control Temperature" . It is generally stored or transported in a solvent slurry, water, alcohol, etc .
Synthesis Analysis
Diethyl peroxydicarbonate can be prepared via the reaction of an alkyl haloformate with a peroxide compound in the presence of water and a solvent that is immiscible with water . Dialkyl peroxydicarbonates containing short alkyl chains, such as diethyl, diisopropyl, and dibutyl peroxydicarbonates, are particularly valued due to their high activity at the standard temperatures for the polymerization of vinyl chloride .
Molecular Structure Analysis
The molecular formula of Diethyl peroxydicarbonate is C6H10O6 . The structure is a computer-generated visualization of the molecular structure derived from the InChI character string .
Chemical Reactions Analysis
Diethyl peroxydicarbonate decomposes violently or explosively at temperatures 0-10°C owing to self-accelerating exothermic decomposition . Several explosions were due to shock, heat, or friction . Amines and certain metals can cause accelerated decomposition .
Physical And Chemical Properties Analysis
Diethyl peroxydicarbonate is a liquid peroxide . It does not react rapidly with air or water . It is particularly sensitive to temperature rises and contamination . Above a given “Control Temperature”, it decomposes violently .
Scientific Research Applications
Polymerization Initiator : Diethyl peroxydicarbonate is an effective initiator for the polymerization of certain compounds. For example, it has been shown to be the most effective initiator for the polymerization of hexafluoro-1,3-butadiene, impacting the rate of polymerization, temperature, and pressure (Korshak, Polyakova, & Suchkova, 1959).
Thermal Decomposition Studies : The thermal decomposition of diethyl peroxydicarbonate has been studied in different solvents, revealing insights into its decomposition rate and the activation energy required for this process (Xu, Li, & Charpentier, 2007).
End-Group Analysis in Radical Polymerization : Research using electrospray ionization mass spectrometry has been conducted to study the end-groups in radical polymerizations initiated by diethyl peroxydicarbonate. This work has helped in understanding the types of radicals initiating chain growth and the mechanisms involved (Buback, Frauendorf, Janssen, & Vana, 2008).
In Situ Initiator Formation for Polymerization : Diethyl peroxydicarbonate has been used in in situ initiator formation techniques for vinyl chloride–propylene copolymerization, showing effectiveness in different polymerization contexts (Ravey & Waterman, 1977).
Impact on PVC Polymerization Properties : Studies have explored the effects of diethyl peroxydicarbonate on the properties of PVC produced by suspension polymerization, indicating its influence on particle size and consistency (Arslanalp, Erbay, Bilgiç, & Savaşçı, 1991).
Decomposition Mechanisms : Computational studies have investigated the decomposition mechanisms of diethyl peroxydicarbonate, offering insights into the pathways and energy barriers involved (Gu, Wang, & Balbuena, 2006).
Use in Continuous Precipitation Polymerization : Diethyl peroxydicarbonate has been applied in the continuous precipitation polymerization of vinylidene fluoride in supercritical carbon dioxide, affecting molecular weight distribution (Saraf, Wojcinski, Kennedy, Gérard, Charpentier, DeSimone, & Roberts, 2002).
Safety and Hazards
Diethyl peroxydicarbonate is an explosive and a strong oxidizing agent . It may explode from heat, contamination, or loss of temperature control . It may ignite combustibles (wood, paper, oil, clothing, etc.) . It may ignite spontaneously if exposed to air . It may be ignited by heat, sparks, or flames . It may burn rapidly with a flare-burning effect . Containers may explode when heated . Runoff may create a fire or explosion hazard .
properties
IUPAC Name |
ethoxycarbonyloxy ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-3-9-5(7)11-12-6(8)10-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWINGZLCRSDKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OOC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Record name | DIETHYL PEROXYDICARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6261 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075310 | |
Record name | Peroxydicarbonic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc. | |
Record name | DIETHYL PEROXYDICARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6261 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
14666-78-5 | |
Record name | DIETHYL PEROXYDICARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6261 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethyl peroxydicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14666-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethyl peroxydicarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014666785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxydicarbonic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl peroxydicarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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